(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol
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Overview
Description
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol is a chiral diol compound characterized by the presence of two benzyl groups and a hexadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable diene precursor.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Hexadiene Backbone: The hexadiene backbone is constructed through a series of reactions, including olefination and cross-coupling reactions.
Deprotection: The final step involves the removal of the benzyl protecting groups to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding diketones or aldehydes.
Reduction: Reduction reactions can convert the diol into alkanes or alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diol functionality allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3,4-Dihydroxy-3,4-dihydro-dibenzanthracene: A structurally similar compound with different functional groups.
(2R,3R,4R,5R)-3,4-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta: Another diol compound with distinct stereochemistry and applications.
Uniqueness
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol is unique due to its specific chiral centers and hexadiene backbone, which confer distinct chemical reactivity and biological activity. Its benzyl protecting groups also provide versatility in synthetic applications, allowing for selective functionalization and modification.
Properties
IUPAC Name |
[(3R,4R)-4-phenylmethoxyhexa-1,5-dien-3-yl]oxymethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-3-19(21-15-17-11-7-5-8-12-17)20(4-2)22-16-18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2/t19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDNFRGHUJGCFX-WOJBJXKFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]([C@@H](C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444504 |
Source
|
Record name | (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112571-38-7 |
Source
|
Record name | (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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